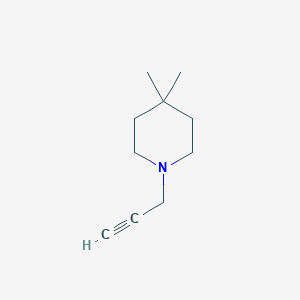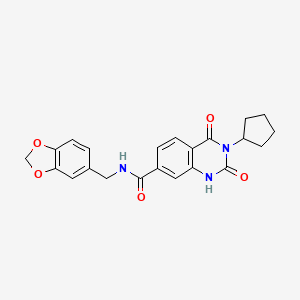
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide is a member of quinazolines.
Mechanism of Action
Target of Action
The compound, also known as N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, is a selective multi-targeted tyrosine kinase inhibitor . Its primary targets include c-MET , c-RET , and the mutant forms of c-KIT , PDGFR , and FLT3 . These targets are critical in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
The compound interacts with its targets by suppressing their activity . This suppression inhibits the signaling pathways that these targets are involved in, leading to changes in cellular processes . Additionally, the compound also suppresses Rad51 protein , a critical component of double-stranded DNA repair in cancer cells .
Biochemical Pathways
The affected pathways primarily involve cell growth and differentiation. By inhibiting the activity of the targeted tyrosine kinases, the compound disrupts the signaling pathways that regulate these processes . The suppression of Rad51 protein also affects the pathway of double-stranded DNA repair in cancer cells .
Pharmacokinetics
It is known to be orally available . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are subjects of ongoing research.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and differentiation. By suppressing the activity of the targeted tyrosine kinases, the compound can potentially inhibit the growth of cancer cells . The suppression of Rad51 protein may also lead to increased DNA damage in cancer cells, further inhibiting their growth .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-20(23-11-13-5-8-18-19(9-13)30-12-29-18)14-6-7-16-17(10-14)24-22(28)25(21(16)27)15-3-1-2-4-15/h5-10,15H,1-4,11-12H2,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQUMNHCVSJLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


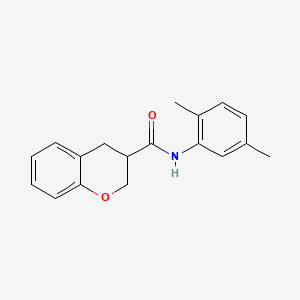
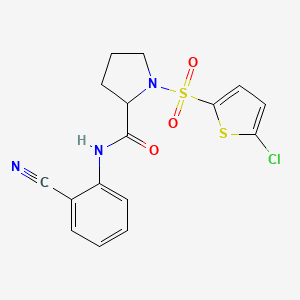
![4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3011811.png)
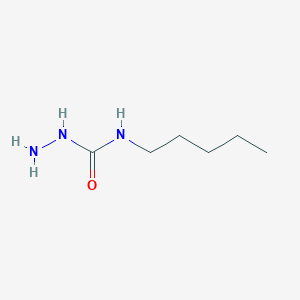
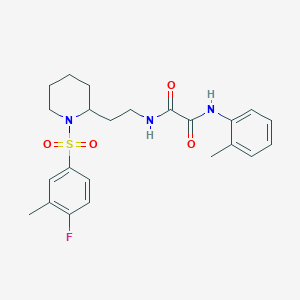
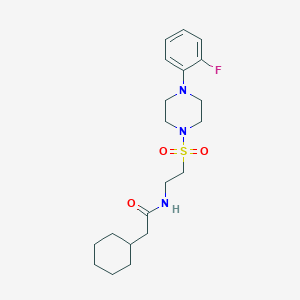
![N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B3011821.png)
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3011822.png)
![(5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011823.png)
![3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B3011825.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B3011826.png)
